molecular formula C17H11ClN2O5 B4208955 2-chloro-4-nitrobenzyl 2-hydroxy-4-quinolinecarboxylate

2-chloro-4-nitrobenzyl 2-hydroxy-4-quinolinecarboxylate

Cat. No.: B4208955
M. Wt: 358.7 g/mol
InChI Key: VOHYTJFJRYVEIZ-UHFFFAOYSA-N
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Description

2-chloro-4-nitrobenzyl 2-hydroxy-4-quinolinecarboxylate is an organic compound that combines a benzyl group with a quinolinecarboxylate moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both chloro and nitro groups in the benzyl ring, along with the quinolinecarboxylate structure, makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-nitrobenzyl 2-hydroxy-4-quinolinecarboxylate typically involves a multi-step process:

    Nitration and Chlorination: The starting material, benzyl alcohol, undergoes nitration to introduce the nitro group, followed by chlorination to add the chloro group.

    Quinolinecarboxylate Formation: The intermediate product is then reacted with 2-hydroxy-4-quinolinecarboxylic acid under esterification conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-nitrobenzyl 2-hydroxy-4-quinolinecarboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and nitro groups can participate in nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.

    Ester Hydrolysis: The ester bond can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Reduction Reactions: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Ester Hydrolysis: Acidic or basic conditions can be employed for hydrolysis, using reagents like hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution Reactions: Products include substituted benzyl derivatives.

    Reduction Reactions: Products include 2-amino-4-chlorobenzyl derivatives.

    Ester Hydrolysis: Products include 2-hydroxy-4-quinolinecarboxylic acid and 2-chloro-4-nitrobenzyl alcohol.

Scientific Research Applications

2-chloro-4-nitrobenzyl 2-hydroxy-4-quinolinecarboxylate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial or anticancer properties.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

Mechanism of Action

The mechanism of action of 2-chloro-4-nitrobenzyl 2-hydroxy-4-quinolinecarboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The presence of the nitro group can facilitate electron transfer reactions, while the quinolinecarboxylate moiety can interact with aromatic residues in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-4-nitrobenzyl 2-hydroxybenzoate
  • 2-chloro-4-nitrobenzyl 2-hydroxy-3-quinolinecarboxylate
  • 2-chloro-4-nitrobenzyl 2-hydroxy-4-pyridinecarboxylate

Uniqueness

2-chloro-4-nitrobenzyl 2-hydroxy-4-quinolinecarboxylate is unique due to the combination of its functional groups and the quinolinecarboxylate structure. This combination provides a distinct set of chemical properties and reactivity patterns, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(2-chloro-4-nitrophenyl)methyl 2-oxo-1H-quinoline-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClN2O5/c18-14-7-11(20(23)24)6-5-10(14)9-25-17(22)13-8-16(21)19-15-4-2-1-3-12(13)15/h1-8H,9H2,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOHYTJFJRYVEIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)N2)C(=O)OCC3=C(C=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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